molecular formula C11H7ClF3NOS B8488117 (3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazol-4-yl)methanol

(3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazol-4-yl)methanol

Cat. No. B8488117
M. Wt: 293.69 g/mol
InChI Key: ZFDWRCZVCMWFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067898B1

Procedure details

Into a 50-mL round-bottom flask (1 atm) purged and maintained with an inert atmosphere of nitrogen, was placed ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-thiazole-4-carboxylate (1.0 g, 2.98 mmol, 1.00 equiv), toluene (5.0 mL). This was followed by the addition of DIBAL-H (20% in toluene) (4.23 g, 29.79 mmol, 2.00 equiv) dropwise with stirring at −78° C. The resulting solution was warmed to room temperature and stirred for 1 h at 30° C. The reaction progress was monitored by LCMS. The reaction was then quenched by the addition of 10 mL of water and 10 mL NH4Cl. The resulting solution was extracted with 3×20 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 0.72 g (82%) of [3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methanol as a yellow solid. Mass spectrum (ESI, m/z): Calcd. for C11H7ClF3NOS, 294.0 (M+H). found 294.0.
Name
ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-thiazole-4-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([C:13](OCC)=[O:14])=[C:11]([C:18]([F:21])([F:20])[F:19])[S:10][N:9]=2)=[CH:4][CH:3]=1.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([CH2:13][OH:14])=[C:11]([C:18]([F:20])([F:19])[F:21])[S:10][N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-thiazole-4-carboxylate
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NSC(=C1C(=O)OCC)C(F)(F)F
Step Two
Name
Quantity
4.23 g
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL round-bottom flask (1 atm) purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h at 30° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 10 mL of water and 10 mL NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×20 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 0.72 g (82%) of [3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methanol as a yellow solid

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=NSC(=C1CO)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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